Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzyl group, a fluorophenethyl group, and an imidazolidinyl moiety, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl core, followed by the introduction of the benzyl and fluorophenethyl groups. The final step involves the esterification of the benzoate moiety. Common reagents used in these reactions include acyl chlorides, amines, and esterifying agents under controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The imidazolidinyl moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({2-[1-BENZYL-3-(4-CHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE
- ETHYL 4-({2-[1-BENZYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE
Uniqueness
ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to the presence of the fluorophenethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H28FN3O4S |
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Molecular Weight |
533.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O4S/c1-2-37-28(36)22-10-14-24(15-11-22)31-26(34)18-25-27(35)33(19-21-6-4-3-5-7-21)29(38)32(25)17-16-20-8-12-23(30)13-9-20/h3-15,25H,2,16-19H2,1H3,(H,31,34) |
InChI Key |
PGWWHFDWXHVVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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